

Spectroscopic and Structural Analysis of 3-Phenylpyrazin-2-ol

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Compound of Interest

Compound Name: 3-Phenylpyrazin-2-ol

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **3-Phenylpyrazin-2-ol**, a significant compound often identified as a reference standard in pharmaceutical analysis, particularly as an impurity in ampicillin and cefaclor. Due to the proprietary nature of comprehensive spectral data held by commercial suppliers, this document outlines the expected spectroscopic characteristics and provides general experimental protocols for obtaining such data.

Introduction

3-Phenylpyrazin-2-ol, with the CAS Number 73200-73-4, is a heterocyclic organic compound. Its structural elucidation and quantification are crucial in the quality control of various pharmaceuticals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to its characterization. While specific, publicly available experimental spectra for this compound are scarce, this guide synthesizes information from analyses of structurally similar compounds and general principles of spectroscopic analysis.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Phenylpyrazin-2-ol** based on its chemical structure and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.2-7.5	Multiplet	5H	Phenyl group protons (C_6H_5)
~7.8-8.2	Multiplet	2H	Pyrazine ring protons
~10-12	Singlet (broad)	1H	Hydroxyl proton (-OH)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~115-130	Phenyl carbons (C_6H_5) & Pyrazine carbons
~140-150	Quaternary carbons in pyrazine and phenyl rings
~160-170	Carbonyl-like carbon (C-OH) in the pyrazinone tautomer

Table 3: Predicted IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3400-3200	Broad	O-H stretching (hydroxyl group)
~3100-3000	Medium	C-H stretching (aromatic)
~1650-1600	Strong	C=O stretching (in the pyrazinone tautomer) / C=N stretching
~1600-1450	Medium-Strong	C=C stretching (aromatic ring)
~1200-1000	Medium	C-O stretching

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Interpretation
172.06	$[M]^+$ (Molecular Ion)
144	$[M-CO]^+$
117	$[M-CO-HCN]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for **3-Phenylpyrazin-2-ol**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Phenylpyrazin-2-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A proton-decoupled sequence is used to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

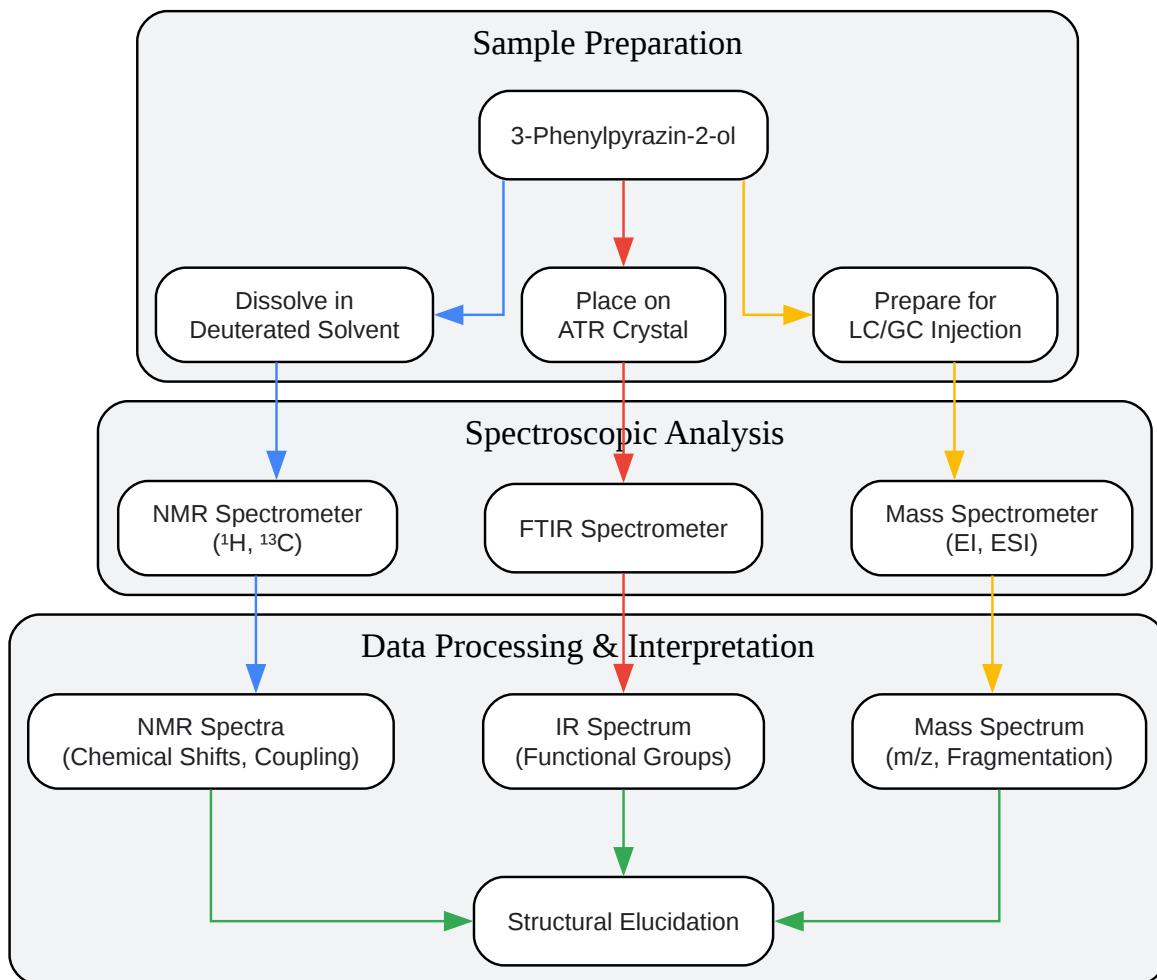
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Phenylpyrazin-2-ol**.



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Caption: General workflow for spectroscopic analysis.

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